molecular formula C20H20N4 B2768155 4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine CAS No. 901667-91-2

4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine

Cat. No. B2768155
CAS RN: 901667-91-2
M. Wt: 316.408
InChI Key: QWLFVBRKXZVHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C20H20N4. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Another study described the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(4-(prop-2-yn-1-yl)piperazin-1-yl)pyrimidine-5-carboxylate .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the pyrimidine core, which is a six-membered ring containing two nitrogen atoms . The compound has two phenyl groups and a piperazine ring attached to the pyrimidine core.

Scientific Research Applications

Nonlinear Optical Properties and Electronic Structure Analysis

4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine derivatives have been extensively studied for their promising applications in the fields of medicine and nonlinear optics (NLO). Research conducted on thiopyrimidine derivatives, which share a similar pyrimidine structure, has shown significant interest due to the pyrimidine ring's widespread occurrence in DNA and RNA. These heterocyclic aromatic compounds are notable for their NLO characteristics, making them suitable for optoelectronic applications. Through density functional theory (DFT) and time-dependent DFT (TDDFT) analyses, these compounds exhibit considerable NLO activity, which is essential for the development of advanced materials in high-tech applications (Hussain et al., 2020).

Antimicrobial and Anticancer Potential

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives highlights another significant area of scientific interest. These compounds, prepared through environmentally friendly reactions, have been evaluated for their antibacterial activity, demonstrating the potential for developing new antimicrobial agents (Rostamizadeh et al., 2013). Furthermore, novel pyrazolopyrimidines derivatives have been identified as potential anticancer and anti-5-lipoxygenase agents, showcasing the versatility of pyrimidine derivatives in therapeutic applications (Rahmouni et al., 2016).

Electronic and Charge Transfer Materials

Pyrimidine derivatives, such as 4,6-di(thiophen-2-yl)pyrimidine, have been explored for their electronic and charge transfer properties. By modifying the molecular structure to achieve a reduced HOMO–LUMO energy gap, these derivatives show promise as efficient charge transfer materials, potentially outperforming traditional materials used in electronic devices (Irfan, 2014).

Drug Design and Biological Activities

In drug design, the synthesis of novel pyrimidine-based compounds has led to the discovery of molecules with significant biological activities. For instance, 2-aminopyrimidines have been identified as potent histamine H3 receptor ligands, highlighting the potential of pyrimidine derivatives in developing new therapeutic agents (Sadek et al., 2014). Additionally, benzyl piperazine with pyrimidine and isoindolinedione derivatives have been synthesized and evaluated for their antibacterial activity, further underscoring the therapeutic potential of pyrimidine derivatives (Merugu et al., 2010).

Future Directions

The future directions for the study of “4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine” and similar compounds could involve further exploration of their potential therapeutic applications. For instance, the development of acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease is a promising area of research . Additionally, the design and synthesis of novel pyrimidine derivatives with enhanced anti-inflammatory activities could be another potential direction .

properties

IUPAC Name

4-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4/c1-3-7-17(8-4-1)19-15-20(22-16-21-19)24-13-11-23(12-14-24)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLFVBRKXZVHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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